Ethylene glycol distearate

Description

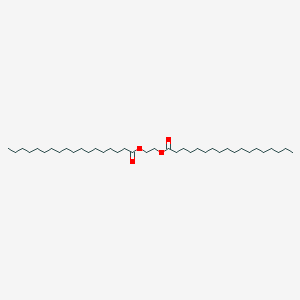

Structure

2D Structure

Properties

IUPAC Name |

2-octadecanoyloxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVVYTCTZKCSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-08-7 | |

| Record name | Polyethylene glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027260 | |

| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |

| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

627-83-8 | |

| Record name | Glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol distearate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13W7MDN21W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 °C | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis Methodologies of Ethylene Glycol Distearate

Esterification Reactions for EGDS Production

The direct esterification of stearic acid with ethylene (B1197577) glycol is a fundamental method for EGDS synthesis. atamanchemicals.com This process typically involves heating the two reactants, often in the presence of a catalyst, to form the diester. yeserchem.com The theoretical molar ratio for the reaction is 2:1 of stearic acid to ethylene glycol. google.com

To enhance the reaction rate and yield, catalysts are frequently employed. Studies have explored using aromatic sulphonic acids, such as p-toluenesulfonic acid and naphthalene-β-sulphonic acid, which can lower the required reaction temperature from over 180°C to a range of 140-160°C. google.comrsc.org The removal of water, a byproduct of the reaction, is crucial for driving the chemical equilibrium towards the formation of the diester. One method to achieve this is by using a solvent like toluene, which forms an azeotrope with water, facilitating its removal. google.com Research has also investigated the use of phenol (B47542) as a solvent, which has been shown to improve the yield of the monoester derivative under certain conditions. rsc.org

The molar ratio of the reactants significantly influences the final product composition, determining the relative amounts of ethylene glycol monostearate (EGMS) and ethylene glycol distearate (EGDS). tanta.edu.eg An excess of ethylene glycol tends to favor the formation of the monoester. tanta.edu.eg

Table 1: Research Findings on Direct Esterification of Ethylene Glycol and Stearic Acid

| Catalyst | Solvent | Molar Ratio (Stearic Acid:Ethylene Glycol) | Temperature (°C) | Reaction Time (hours) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 2.1:1 | 110-120 | 2-8 | 80-85% | google.com |

| Naphthalene-β-sulphonic acid | None | Not Specified | 140-160 | Not Specified | Not Specified | rsc.org |

| None | None | 1:9 | 140 | Not Specified | 77.8% (Monoester) | tanta.edu.eg |

Enzymatic synthesis presents a green alternative to conventional chemical methods, utilizing lipases as biocatalysts. This approach offers high selectivity and operates under milder reaction conditions. Research has demonstrated the feasibility of producing ethylene glycol diesters through enzymatic routes, often from renewable sources like used cooking oils. researchgate.net

One study detailed the successful synthesis of ethylene glycol diesters via a two-step hydroesterification process. researchgate.net Initially, used soybean cooking oil was hydrolyzed to produce free fatty acids (FFAs). Subsequently, these FFAs were esterified with ethylene glycol using a low-cost liquid lipase (B570770), Eversa® Transform 2.0, which was immobilized on polystyrene-divinylbenzene beads to enhance its catalytic activity. researchgate.net The immobilization was a key step in improving the enzyme's performance. researchgate.net

Optimization of the reaction parameters revealed that near-complete conversion of the alcohol could be achieved in just 40 minutes under specific conditions. researchgate.net The reusability of the biocatalyst is a significant advantage of this method, with studies showing that the immobilized enzyme retained a substantial portion of its activity over several successive reaction batches. researchgate.net The use of lipases from sources like Candida rugosa and Thermomyces lanuginosus has been prominent in this field. researchgate.net

Table 2: Research Findings on Enzymatic Synthesis of Ethylene Glycol Esters

| Lipase Source | Support/Form | Reactants | Molar Ratio (Alcohol:FFA) | Temperature (°C) | Reaction Time | Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Thermomyces lanuginosus (Eversa® Transform 2.0) | Immobilized on Polystyrene-divinylbenzene | Ethylene Glycol & FFAs from used soybean oil | 1:3 | 65 | 40 min | ~100% (OH conversion) | researchgate.net |

| Candida antarctica (NS 88011) | Immobilized | Ethylene Glycol & Oleic Acid | 2:1 | 70 | 32 hours | 99% | unife.it |

To reduce the environmental impact and simplify product purification, solvent-free esterification processes have been developed. These methods eliminate the need for organic solvents, which can be toxic and pose recovery challenges. google.com

One approach involves conducting the direct esterification of stearic acid and ethylene glycol at high temperatures in the presence of a solid acid catalyst. google.com A patented method describes heating the reactants to a temperature range of 230-260°C for 2 to 4 hours. This process, performed at ordinary pressure, can achieve an acid conversion rate of over 97% without the need for a water entrainer. google.com The use of a high-performance solid acid catalyst on a silica (B1680970) gel support ensures the esterification is comparatively complete. google.com

Enzymatic synthesis can also be performed under solvent-free conditions. acs.org In some cases, a deep eutectic solvent (DES) formed by the substrates themselves can act as the reaction medium, eliminating the need for any additional solvent. nih.gov Studies on the enzymatic production of similar esters, like ethylene glycol oleate (B1233923), have successfully demonstrated high conversion rates (99%) in solvent-free systems using commercial immobilized lipases. unife.it These green chemistry approaches are promising for industrial-scale applications due to their efficiency and reduced environmental footprint. mendeley.com

Microwave-assisted synthesis is an advanced methodology that significantly accelerates chemical reactions. anton-paar.comnumberanalytics.com Compared to conventional heating, which can take several hours, microwave irradiation can drastically reduce reaction times to mere minutes while achieving high product yields. researchgate.netajrconline.org

A key study on the synthesis of EGDS employed microwave irradiation in a solvent-free system with a solid acid catalyst. researchgate.net This research demonstrated that a 97% conversion of stearic acid could be obtained in just 10 minutes. researchgate.net This represents a substantial intensification of the process compared to the 4-6 hours required with conventional heating methods. researchgate.net The rapid and efficient internal heating provided by microwaves is a primary advantage. anton-paar.com

The optimization of microwave-assisted synthesis involves several parameters, including microwave power, reaction time, catalyst type, and catalyst loading. researchgate.net Research into the microwave-assisted enzymatic production of similar esters has also shown significant acceleration, for instance, reducing the reaction time for polyethylene (B3416737) glycol stearate (B1226849) synthesis from 360 to 70 minutes. acs.org This technology offers a faster, safer, and more energy-efficient route for ester production. ajrconline.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of EGDS

| Synthesis Method | Heating Method | System | Reaction Time | Acid Conversion | Reference |

|---|---|---|---|---|---|

| Conventional Esterification | Oil Bath | Solvent-Free | 4-6 hours | Not Specified | researchgate.net |

| Microwave-Assisted Esterification | Microwave Irradiation | Solvent-Free | 10 minutes | 97% | researchgate.net |

Solvent-Free Esterification Processes

Alternative Synthesis Pathways for EGDS

Besides direct esterification, other chemical reactions can be employed to produce this compound.

An alternative pathway for the production of EGDS is the reaction of stearic acid with ethylene oxide. atamanchemicals.comatamankimya.comspecialchem.com This method is cited in chemical literature as a viable synthesis route. atamanchemicals.com However, this process is generally considered less common than direct esterification, partly due to safety and regulatory concerns associated with the handling of ethylene oxide. yeserchem.com Detailed research findings and specific reaction conditions for this pathway are not as widely documented as those for esterification methods.

Catalysis in EGDS Synthesis

Homogeneous Acid Catalysis (e.g., Sulfuric Acid)

Traditional synthesis of EGDS often employs strong mineral acids, such as sulfuric acid, as homogeneous catalysts. researchgate.nettiiips.com These catalysts are effective in protonating the carbonyl oxygen of stearic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by ethylene glycol.

Key Research Findings:

Sulfuric acid, typically used in concentrations of 0.05–0.5% by weight of ethylene glycol, can achieve yields exceeding 75% under reflux conditions.

The reaction is generally carried out at elevated temperatures, often between 150°C and 210°C, to drive the reaction forward and remove the water byproduct. zhishangchemical.com

A significant drawback of using sulfuric acid is its corrosive nature, which can lead to equipment degradation and the formation of colored impurities, necessitating further purification steps. google.comresearchgate.net The process also generates acidic waste streams that require neutralization, adding to the environmental burden. google.com

Interactive Data Table: Homogeneous Acid Catalysis Parameters

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid | researchgate.nettiiips.com |

| Catalyst Concentration | 0.05-0.5% w/w of ethylene glycol | |

| Temperature | 150-210 °C | zhishangchemical.com |

| Reported Yield | >75% |

Heterogeneous Acid Catalysis (e.g., Solid Acid Catalysts)

To overcome the disadvantages associated with homogeneous catalysts, research has shifted towards the use of solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. researchgate.net

Key Research Findings:

Various solid acid catalysts have been investigated for EGDS synthesis, including zeolites, sulfated zirconia, and ion-exchange resins like Amberlyst-15. researchgate.netresearchgate.net

In a comparative study, calcined Zn-Mg-Al was found to be a highly effective catalyst, achieving a 95.4% conversion of lauric acid (a similar fatty acid) in a related reaction, significantly higher than Amberlyst-15 (31.6%) and tin (II) oxalate (B1200264) (65.4%). researchgate.net

A patent describes a method for synthesizing EGDS using a solid acid catalyst at a concentration of 1-5% by weight of stearic acid, achieving an acid conversion rate of over 97%. google.com

Microwave-assisted synthesis using a solid acid catalyst has been shown to dramatically reduce reaction times, achieving 97% conversion of stearic acid in just 10 minutes, compared to 4-6 hours with conventional heating. researchgate.net

Interactive Data Table: Comparison of Heterogeneous Catalysts

| Catalyst | Conversion Rate | Reference |

| Calcined Zn-Mg-Al | 95.4% (for lauric acid) | researchgate.net |

| Tin (II) oxalate | 65.4% (for lauric acid) | researchgate.net |

| Amberlyst-15 | 31.6% (for lauric acid) | researchgate.net |

| Generic Solid Acid | >97% (for stearic acid) | google.com |

Biocatalysis using Lipases

Enzymatic synthesis using lipases presents a green and highly specific alternative to conventional chemical catalysis. Lipases can catalyze the esterification reaction under milder conditions, often leading to higher purity products with fewer byproducts. akjournals.com

Key Research Findings:

Commercial immobilized lipases have been successfully used for the solvent-free synthesis of ethylene glycol monostearate (EGMS), a related compound, achieving nearly 100% conversion under optimized conditions. vulcanchem.comacs.org The principles are directly applicable to EGDS synthesis.

Immobilized lipases offer the significant advantage of reusability. Studies have shown that these biocatalysts can be reused for multiple cycles with satisfactory conversion rates, which is crucial for economic viability. vulcanchem.comresearchgate.net

The use of whole-cell biocatalysts, such as mycelium-bound lipases from Rhizopus oryzae, has also been explored for the synthesis of emollient esters, including ethylene glycol stearate. scielo.br

Optimization of Synthesis Parameters for EGDS Production

Optimizing reaction parameters is critical for maximizing the yield and purity of EGDS while minimizing reaction time and energy consumption. Key parameters include temperature, reaction time, and the molar ratio of reactants.

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that significantly affect the rate of esterification and the potential for side reactions.

Key Research Findings:

In conventional synthesis using acid catalysts, temperatures are typically high, ranging from 140°C to 260°C. google.com A patented method specifies an optimal temperature range of 230-260°C for a reaction time of 2-4 hours to achieve a high conversion rate while avoiding product darkening from oxidation. google.com

For lipase-catalyzed synthesis, optimal temperatures are significantly lower. For the synthesis of a similar ester, polyethylene glycol stearate, the optimal temperature was found to be 70°C, achieving a high conversion of 86.98% in 6 hours. researchgate.net

Microwave-assisted synthesis with a solid acid catalyst has demonstrated the ability to achieve 97% conversion in just 10 minutes, showcasing a significant intensification of the process. researchgate.net

Interactive Data Table: Temperature and Time Optimization

| Catalytic System | Optimal Temperature | Optimal Time | Conversion/Yield | Reference |

| Solid Acid (Conventional) | 230-260 °C | 2-4 hours | >97% conversion | google.com |

| Lipase (Fermase) | 70 °C | 6 hours | 86.98% conversion | researchgate.net |

| Solid Acid (Microwave) | Not specified | 10 minutes | 97% conversion | researchgate.net |

Molar Ratios of Reactants

The stoichiometry of the esterification reaction requires a 2:1 molar ratio of stearic acid to ethylene glycol to form the diester, EGDS. However, the optimal experimental ratio may vary to drive the reaction equilibrium towards the product.

Key Research Findings:

To favor the formation of the diester (EGDS), a slight excess of stearic acid is often used. A molar ratio of stearic acid to ethylene glycol of 2.1:1 has been reported to be effective. google.com

Conversely, some methods use an excess of the glycol. A patent for a solid acid catalyzed process specifies a stearic acid to ethylene glycol molar ratio in the range of 1:0.5 to 1:0.9 (which translates to a glycol to acid ratio of 2:1 to 1.1:1). google.com

In lipase-catalyzed synthesis of related esters, an excess of the alcohol component is often used to shift the equilibrium. For polyethylene glycol stearate synthesis, an optimal acid to alcohol molar ratio of 1:4 was identified. researchgate.net The concentration of substrates is a critical factor, as an excess of one reactant drives the reaction forward. researchgate.net

Catalyst Concentration and Loading

Research into the synthesis of esters shows a clear correlation between catalyst loading and reaction outcomes. For instance, in the transesterification of Dimethyl Terephthalate (DMT) with ethylene glycol, a process sharing principles with EGDS synthesis, the conversion of DMT was found to increase as the catalyst loading was raised from 0.05 to 0.15 g/cm³. acs.org Similarly, in the synthesis of glycerol (B35011) carbonate, another related process, increasing catalyst concentration from 1% to 3% (w/w of glycerol) resulted in a significant increase in the initial reaction rate, although a further increase to 5% yielded a less pronounced effect. mdpi.com

In a patented method for solvent-free EGDS synthesis, the specified loading for the solid acid catalyst is between 1% and 5% relative to the weight of the stearic acid. google.com This range is designed to achieve a high acid conversion rate of over 97% while maintaining process efficiency. google.com In enzymatic processes, the catalyst loading is also a key factor. Studies on the lipase-catalyzed synthesis of polyethylene glycol stearate showed that lower enzyme loading (0.25%) resulted in lower conversion, highlighting the need for optimization. researchgate.net Conversely, kinetic studies on the enzymatic production of ethylene glycol oleate demonstrated that reducing the amount of the enzyme catalyst led to a corresponding decrease in the conversion of oleic acid. unife.it

Table 1: Effect of Catalyst Concentration on Esterification and Transesterification Reactions This table is generated based on data from related ester synthesis processes to illustrate the principle.

| Process | Catalyst Type | Catalyst Loading | Observation | Source |

|---|---|---|---|---|

| Glycerol Carbonate Synthesis | Zinc Stearate | 1% to 3% (w/w glycerol) | Significant increase in initial reaction rate. | mdpi.com |

| Glycerol Carbonate Synthesis | Zinc Stearate | 3% to 5% (w/w glycerol) | Smaller, less significant increase in reaction rate. | mdpi.com |

| DMT Transesterification | Zn-HT-glycine | 0.05 to 0.15 g/cm³ | Conversion of DMT increased with catalyst loading. | acs.org |

| EGDS Synthesis | Solid Acid Catalyst | 1% to 5% (w/w stearic acid) | Achieves >97% acid conversion. | google.com |

| PEG Stearate Synthesis | Lipase (Fermase) | 0.25% (w/w) | Lower conversion compared to higher loadings. | researchgate.net |

Solvent-Free Conditions and Process Efficiency

Solvent-free synthesis has been shown to achieve high product conversion rates. A method using a solid acidic catalyst under ordinary pressure and without a solvent can achieve an acid conversion rate of over 97%. google.com The efficiency of solvent-free systems is further enhanced by modern techniques. Research has demonstrated that using microwave irradiation in a solvent-free system for the esterification of stearic acid and ethylene glycol can achieve a 97% acid conversion in just 10 minutes, a dramatic improvement over the 4-6 hours required with conventional heating. researchgate.net

Enzymatic synthesis of EGDS and related esters also benefits greatly from solvent-free environments. researchgate.netresearchgate.net In the lipase-catalyzed production of ethylene glycol oleate, a solvent-free system yielded conversions above 99%. unife.it Similarly, the enzymatic synthesis of ethylene glycol monostearate achieved conversions around 100% in a solvent-free system, with a nine-fold scale-up also showing promising results with up to 99% conversion. acs.org These findings underscore the industrial viability and high efficiency of solvent-free enzymatic routes. researchgate.netacs.org

Table 2: Comparison of Process Efficiency in EGDS and Related Ester Synthesis

| Synthesis Method | Condition | Reaction Time | Conversion/Yield | Source |

|---|---|---|---|---|

| Conventional Heating | With Solvent | 4 - 6 hours | Mixture of EGDS/EGMS | researchgate.net |

| Solid Acid Catalyst | Solvent-Free | 2 - 4 hours | >97% | google.com |

| Microwave Irradiation | Solvent-Free | 10 minutes | 97% | researchgate.net |

| Enzymatic (Lipase) | Solvent-Free | 32 hours | >99% (Ethylene Glycol Oleate) | unife.it |

| Enzymatic (Lipase) | Solvent-Free | 6 hours | ~100% (Ethylene Glycol Monostearate) | acs.org |

Green Chemistry Principles in EGDS Synthesis

The application of green chemistry principles is revolutionizing the synthesis of chemical products like EGDS, aiming to reduce environmental impact and improve sustainability. solubilityofthings.com This involves designing processes that minimize waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. psu.eduepa.gov

Environmentally Benign Synthesis Routes

The synthesis of EGDS via the enzymatic esterification of stearic acid and ethylene glycol is a well-documented green route. atamanchemicals.comatamankimya.com Lipase-catalyzed reactions can be optimized for high conversion in solvent-free systems, further boosting their environmental credentials. researchgate.netsigmaaldrich.com

Another key principle is the use of renewable feedstocks. solubilityofthings.compsu.edu This can involve using fatty acids from sustainable sources like used soybean cooking oil. researchgate.net Furthermore, the ethylene glycol itself can be produced from renewable resources; glycerol, a waste by-product of the biodiesel industry, can be converted into ethylene glycol through hydrogenolysis, providing a sustainable pathway for one of the key raw materials. rsc.org

Reduction of Waste Products and By-products

Waste prevention is a cornerstone of green chemistry. epa.gov It is considered more important to prevent waste generation than to treat it after it has been created. psu.edu Advanced synthesis methods for EGDS achieve this through several strategies.

The use of highly selective catalysts, such as enzymes, is crucial as it minimizes the formation of unwanted side products. researchgate.net This not only reduces waste but also simplifies the purification process, saving energy and resources. researchgate.net Maximizing atom economy—ensuring that the maximum possible amount of raw materials ends up in the final product—is another key goal. acs.org Catalytic processes are superior to stoichiometric ones because catalysts are used in small amounts and can be reused, significantly cutting down on waste. epa.govacs.org Studies have shown that immobilized lipase catalysts can be reused for multiple cycles while retaining a high percentage of their initial activity, contributing to a circular economy. researchgate.netresearchgate.net

Structural and Morphological Investigations of Ethylene Glycol Distearate

Crystallization Behavior of EGDS

The crystallization of EGDS is a critical process that dictates its final properties, particularly its ability to impart a pearlescent finish. researchgate.net This behavior is complex and influenced by a multitude of factors, from the molecular level to the processing conditions.

The initiation of crystallization, known as nucleation, in EGDS systems can occur through different mechanisms, which are significantly influenced by the surrounding environment, such as in an emulsion. researchgate.net The presence of impurities, which typically act as starting points for crystallization in bulk liquids, is less of a factor when the oil is finely dispersed in emulsion droplets. researchgate.net In such systems, the number of droplets can far exceed the number of impurities, leading to crystallization at higher levels of supercooling through a homogeneous mechanism. researchgate.net

However, the presence of emulsifiers can introduce heterogeneous nucleation, where the emulsifier itself acts as a nucleation site. researchgate.netresearchgate.net This can occur at the interface between the oil and water phases, with the hydrocarbon tails of the surfactant molecules penetrating the dispersed oil phase and promoting nucleation. researchgate.net This leads to a nucleation rate that is proportional to the interfacial area rather than the volume. researchgate.net Researchers have identified two types of heterogeneous nucleation prompted by surfactants: interface nucleation and volume nucleation. researchgate.net

The final shape (morphology) and size of EGDS crystals are not solely determined by its internal structure but are also heavily influenced by external growth conditions. mdpi.com The relative growth rates of different crystal faces determine the external morphology; faster growth in a particular direction results in a smaller corresponding crystal face. mdpi.com

Several key factors have been identified as having a significant impact on the morphology and size of EGDS crystals:

Surfactants and Emulsifiers: The choice of surfactant is a critical factor in controlling the crystal shape of EGDS, particularly in emulsion systems. researchgate.net Non-ionic surfactants located at the liquid interface can interact with the developing EGDS crystals, favoring a platelet habit, which is desirable for creating a pearlescent effect. wikipedia.orgresearchgate.net The amount of non-ionic surfactant relative to the EGDS is also crucial; a decrease in this ratio can lead to a loss of control over the desired platelet shape. researchgate.net

Cooling Rate: The rate at which the system is cooled influences supersaturation, which is a primary driving force for both nucleation and crystal growth. mdpi.commdpi.com Rapid cooling of a molten EGDS emulsion is necessary to preserve the spherical shape of the emulsified droplets as they solidify. mdpi.com Slower cooling can lead to the particles sticking together. mdpi.com

Supersaturation: As the driving force for crystallization, supersaturation plays a crucial role. mdpi.comwhiterose.ac.uk Higher levels of supersaturation can lead to more frequent particle collisions and, consequently, more significant agglomeration. mdpi.com Controlling supersaturation, often by manipulating temperature and cooling rates, is a key method for controlling the final crystal morphology. mdpi.com

Mechanical Stress: External forces, such as stirring, can influence nucleation mechanisms and lead to the formation of shear-dependent crystalline structures. researchgate.net In a stirred vessel, the choice of surfactant becomes paramount in directing the platelet shape of EGDS crystals. researchgate.net

Additives: The presence of other substances can significantly alter crystal growth. numberanalytics.com Additives can either promote or inhibit growth depending on their interaction with the crystal surface. mdpi.comnumberanalytics.com

| Factor | Influence on EGDS Crystallization |

| Surfactants/Emulsifiers | Can act as nucleation sites and direct crystal habit, with non-ionic surfactants promoting platelet shapes. researchgate.net |

| Cooling Rate | Affects supersaturation and the final solidified form of emulsion droplets. mdpi.commdpi.com |

| Supersaturation | The primary driving force for nucleation and growth; higher levels can increase agglomeration. mdpi.commdpi.com |

| Mechanical Stress | Can induce shear-dependent crystal structures. researchgate.net |

| Additives | Can modify crystal habit by selectively adsorbing to crystal faces. mdpi.comnumberanalytics.com |

Nucleation Mechanisms in EGDS Systems

Microscopic and Spectroscopic Characterization of EGDS Crystals

A variety of analytical techniques are employed to investigate the structure and morphology of EGDS crystals. These methods provide insights into the crystal size, shape, and internal structure, which are essential for understanding and controlling the material's properties.

Microscopy:

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of EGDS crystals. It provides high-resolution images that reveal the shape and size distribution of the particles. researchgate.net

In-situ Video Monitoring: This technique allows for the direct observation of nucleation events and crystal growth in real-time, for instance, within an emulsion under a microscope. researchgate.netresearchgate.net This has been used to visualize the initial formation of dendritic crystals followed by the appearance of faceted crystals. researchgate.net

Atomic Force Microscopy (AFM): AFM can be used to study the surface topography of materials at the nanoscale. nih.gov It has been used to study the morphology of polymer-wax blends containing EGDS. nih.gov

Spectroscopy:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical bonds present in a molecule and can confirm the composition of the synthesized material.

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystalline structure of materials. emnuvens.com.brscientiaplena.org.br It provides information about the arrangement of atoms within the crystal lattice. numberanalytics.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions, such as melting and crystallization. researchgate.netnih.gov It can determine the melting and crystallization temperatures of EGDS. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature, providing information about its thermal stability and decomposition. researchgate.net

Evolved Gas Detection/Analysis (EGD/EGA): These techniques are used to detect and analyze volatile products that are formed during thermal analysis. emnuvens.com.brscientiaplena.org.br

| Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Crystal shape, size, and surface morphology. researchgate.net |

| In-situ Video Monitoring | Real-time observation of nucleation and crystal growth. researchgate.netresearchgate.net |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography. nih.gov |

| X-ray Diffraction (XRD) | Crystalline structure and arrangement of atoms. emnuvens.com.brscientiaplena.org.br |

| Differential Scanning Calorimetry (DSC) | Melting and crystallization temperatures and enthalpies. researchgate.netnih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. researchgate.net |

In Situ Video Monitoring of Crystallization Processes

The crystallization of ethylene (B1197577) glycol distearate, particularly within oil-in-water emulsions, has been visually captured and analyzed in real-time using in situ video monitoring. researchgate.netresearchgate.net This technique allows for the direct observation of the crystallization process, providing valuable insights into the nucleation and growth of EGDS crystals. researchgate.net

Specialized optical probes dipped into the emulsion record video sequences, which can then be analyzed to measure the droplet and particle size distributions. researchgate.nethal.science Studies have shown that under stagnant conditions, the process begins with a first nucleation event, which can be followed by the formation of dendritic and subsequently faceted crystals. researchgate.net It has been observed that in many cases, one droplet of the molten EGDS emulsion gives rise to a single particle upon cooling. researchgate.net The crystallization of droplets occurs progressively, typically from the largest to the smallest droplets. researchgate.net

This direct observational method is instrumental in understanding how process parameters, such as stirring and surfactant concentration, influence the final particle characteristics. researchgate.net For instance, the use of different impeller types, like a flat blade propeller versus a Rushton turbine, has been shown to affect the resulting droplet size distribution. researchgate.net

Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of ethylene glycol distearate particles. SEM images reveal the three-dimensional shape and surface texture of EGDS crystals.

In studies involving co-crystals of EGDS and cellulose (B213188) stearoyl ester, SEM micrographs have shown that the molten compounds crystallize to form plate-like structures at the microscale. researchgate.net These plates can further contract into more complex, flower-like spherical arrangements. researchgate.net When used in coatings for paper, the morphology of the EGDS-containing material significantly influences surface properties like hydrophobicity. researchgate.net

In the context of nanoparticles, SEM is used to confirm the shape and surface characteristics of solid lipid nanoparticles (SLNs) that may incorporate EGDS or related stearates. iau.ir For instance, research on curcumin-loaded SLNs coated with Poly(ethylene glycol)-stearate (PEG-SA) utilized SEM to confirm the spherical shape of the nanoparticles. iau.ir Similarly, in studies of maghemite nanoparticles doped with ethylene glycol, SEM analysis was used to determine the particle diameter, which was found to be around 50 nm. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for confirming the chemical structure of this compound. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the chemical bonds present.

The synthesis of EGDS via the esterification of ethylene glycol and stearic acid can be confirmed by FT-IR analysis. researchgate.net The resulting spectrum will show characteristic absorption bands that verify the formation of the ester functional group. Key spectral features for esters include a strong carbonyl (C=O) stretching band, typically around 1740-1720 cm⁻¹, and C-O stretching bands. researchgate.net

FT-IR is also used to characterize more complex systems containing EGDS or its components. For example, in the synthesis of poly(ethylene glycol) stearate-block-poly(ε-caprolactone) (Myrj-b-PCL) copolymers, FT-IR is used alongside other methods to confirm the successful creation of the block copolymer structure. nih.gov In studies of nanoparticles, FT-IR can verify the presence of specific functional groups on the nanoparticle surface, such as in ethylene glycol-doped maghemite nanoparticles. rsc.org

The table below lists typical FT-IR absorption bands relevant to the characterization of ethylene glycol and related esters.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3600-3450 | O-H Stretching | Hydroxyl Group | tsijournals.com |

| 2959 | C-H Stretching | Alkyl Group | researchgate.net |

| 1716 | C=O Stretching | Ester Group | researchgate.net |

| 1637 | C=C Stretching | Alkene (if present) | researchgate.net |

| 1450 | C-H Bending | Alkyl Group | tsijournals.com |

| 1380 | C-H Bending | Alkyl Group | tsijournals.com |

| 1180 | C-O Stretching | Ester/Ether Group | tsijournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of the molecular structure of this compound. ¹H NMR (proton NMR) provides information about the number and types of hydrogen atoms in the molecule, while ¹³C NMR provides similar information for carbon atoms.

In the context of EGDS synthesis, NMR is used to prove the esterification reaction has occurred successfully. researchgate.net The ¹H NMR spectrum of EGDS will show characteristic signals for the protons in the ethylene glycol and stearic acid portions of the molecule. For instance, the protons of the ethylene glycol bridge (-O-CH₂-CH₂-O-) will have a distinct chemical shift, differentiating them from the long alkyl chains of the stearate (B1226849) groups. researchgate.net

NMR is also crucial for characterizing related and more complex structures. For example, it has been used to analyze poly(ethylene glycol) stearate in the characterization of drug nanocarriers, helping to understand the nanostructural organization of these systems. capes.gov.br It can confirm the attachment of PEG-stearate to the surface of nanoparticles. capes.gov.br

The following table summarizes typical ¹H NMR chemical shifts for protons in structures related to this compound.

| Chemical Shift (ppm) | Proton Environment | Compound Context | Reference |

| ~4.2 | -COO-CH₂- | Methylene protons adjacent to ester oxygen | niph.go.jp |

| ~3.7 | -CH₂-OH | Methylene protons in ethylene glycol | carlroth.com |

| ~2.3 | -CH₂-COO- | Methylene protons adjacent to ester carbonyl | researchgate.net |

| ~1.6 | -CH₂-CH₂-COO- | Methylene protons beta to ester carbonyl | researchgate.net |

| ~1.25 | -(CH₂)n- | Methylene protons in the long alkyl chain | researchgate.netcarlroth.com |

| ~0.88 | -CH₃ | Terminal methyl protons | researchgate.net |

Mass Spectrometry (MS) for Compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS can confirm the identity and purity of the compound.

The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of EGDS will show a molecular ion peak corresponding to its molecular weight (594.99 g/mol ), as well as characteristic fragmentation patterns. nih.govnist.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing EGDS, allowing for both separation and identification. cir-safety.orgcir-safety.org

MS is also applied to the analysis of ethylene glycol and its metabolites in biological samples, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. mdpi.comnih.gov While not directly analyzing EGDS, this demonstrates the versatility of MS in detecting related compounds. In the analysis of long-chain esters of ethanediol, mass spectrometry allows for the identification of individual esters. cir-safety.orgcir-safety.org

Dynamic Light Scattering (DLS) for Droplet and Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and droplets in suspension or emulsion. wikipedia.org This method is particularly well-suited for nanoparticles and colloids, typically in the size range of 0.3 nm to 10 µm. microtrac.com

DLS has been utilized to characterize the size of micelles and nanoparticles involving stearate components. For example, in the development of drug delivery systems, DLS is used to measure the size and polydispersity of micelles formed from poly(ethylene glycol) stearate-based copolymers. nih.gov It can also be used to monitor changes in micelle size in response to environmental triggers. researchgate.net

In the context of EGDS crystallization in emulsions, DLS can provide quantitative data on the distribution of droplet sizes before crystallization and the resulting particle sizes after cooling. researchgate.netgoogle.com This information is critical for controlling the formulation process to achieve desired properties, such as the pearlescent effect in cosmetics, which depends on the size and shape of the EGDS crystals.

Transmission Electron Microscopy (TEM) and Cryo-TEM for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure and morphology of nanomaterials. asu.edu TEM is used to observe the shape and size of nanoparticles at the nanoscale.

In research involving poly(ethylene glycol)-stearate coated solid lipid nanoparticles, TEM images have confirmed the spherical shape and segregated nature of the nanocarriers. iau.ir Similarly, for micelles developed for ocular drug delivery, TEM images showed spherical shapes with diameters in the nano range (less than 200 nm). nih.gov

Cryo-TEM is a specialized form of TEM where the sample is rapidly frozen in liquid ethane, preserving its native, hydrated state. This technique is particularly valuable for imaging soft matter and hydrogel structures, as it minimizes artifacts caused by drying or fixation methods. biorxiv.org While direct Cryo-TEM studies specifically on EGDS were not found, this technique is highly relevant for accurately visualizing the morphology of EGDS crystals within aqueous formulations without altering their structure. Combining TEM with other techniques like 4D-scanning transmission electron microscopy (4D-STEM) can provide detailed real-space maps of the morphology and orientation of individual crystallites in polymer films containing ethylene glycol side-chains. nist.gov

Small-Angle X-ray Scattering (SAXS) for Colloidal System Structure

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, ranging from approximately one to several hundred nanometers. ansto.gov.aunsf.gov It is particularly valuable for investigating the morphology and spatial arrangement of particles in colloidal systems. numberanalytics.com The technique measures the intensity of X-rays scattered by a sample at very small angles (typically 0.1-5 degrees), which provides information about larger-scale structures. malvernpanalytical.com In the context of this compound (EGDS), SAXS is instrumental in characterizing the size, shape, and arrangement of the crystalline structures that EGDS forms within colloidal formulations, such as emulsions and surfactant solutions. googleapis.comresearchgate.net These crystalline structures are responsible for the pearlescent and opacifying effects of EGDS in personal care products. atamankimya.comsinocurechem.com

The fundamental principle of SAXS involves analyzing the scattering pattern produced when an X-ray beam interacts with heterogeneities in electron density within a sample. cea.fr For EGDS colloidal systems, these heterogeneities are the crystalline particles dispersed in a liquid medium. The resulting scattering data can reveal detailed information about:

Particle Size and Shape: Analysis of the scattering curve allows for the determination of the dimensions of the EGDS crystals, such as whether they are lamellar (plate-like), dendritic, or other shapes. malvernpanalytical.comresearchgate.net

Structural Arrangement: SAXS can identify the presence of ordered structures, such as liquid crystalline phases (e.g., lamellar, hexagonal) formed by the self-assembly of EGDS and surfactants. nih.govuu.nl

Interparticle Interactions: The scattering pattern is influenced by the spatial correlation between particles, providing insight into how EGDS crystals are distributed within the formulation. nih.gov

Research on related systems demonstrates the utility of SAXS in elucidating complex colloidal structures. For instance, SAXS studies on non-ionic surfactants in ethylene glycol have shown distinct changes in scattering patterns with increasing surfactant concentration, indicating the formation and interaction of micelles. researchgate.net The presence of micelles is confirmed by an increase in scattering intensity at specific scattering vectors (q). researchgate.net

A representative series of SAXS patterns for the non-ionic surfactant hexaethylene glycol monododecyl ether (C12E6) in ethylene glycol illustrates this principle. At low concentrations, scattering is weak, but as the concentration increases well above the critical micelle concentration (CMC), the scattering becomes more pronounced, and interaction peaks may appear, indicating ordering of the micelles. researchgate.net

| Surfactant Concentration | Observation | Interpretation |

|---|---|---|

| 2 x CMC (0.054 M) | No significant scattering due to micelles observed. | System is very dilute; micelles are few and/or their scattering is too weak to detect. |

| 5 x CMC (0.135 M) | Weak scattering is evident. | Micelle formation is detectable as concentration increases. |

| 1 M | Strong scattering intensity with evidence of inter-micellar interactions. | Micelles are sufficiently concentrated for their spatial arrangement to become partially ordered. |

Furthermore, SAXS is capable of identifying distinct phase transitions in complex ternary systems containing surfactants with ethylene glycol units. Studies on DNA-surfactant complexes in the presence of non-ionic surfactants (dodecyl tetraethylene glycol and dodecyl octaethylene glycol) revealed that the supramolecular assemblies evolve from a 2D hexagonal structure to a lamellar phase as the concentration of the non-ionic surfactant is increased. nih.gov This ability to identify and characterize different liquid crystalline phases is crucial for understanding how EGDS and other components organize to create the desired texture and appearance in a final product.

| System Component | Observed Structural Phase | Controlling Factor |

|---|---|---|

| Dodecyl tetraethylene glycol (C12EO4) | 2D Hexagonal | Lower concentration of non-ionic surfactant. |

| Dodecyl tetraethylene glycol (C12EO4) | Lamellar | Increased concentration of non-ionic surfactant. |

| Dodecyl octaethylene glycol (C12EO8) | Coexistence of Lamellar and Hexagonal | Saturation of the primary aggregate with the non-ionic surfactant. |

In studies of oil-in-water nanoemulsions stabilized by surfactants like poly(ethylene glycol) hydroxystearate, SAXS results have suggested the formation of spherical droplets with a core-shell structure. nih.gov This level of detail is vital for formulation science, as the specific morphology of the colloidal particles directly impacts the physical properties and stability of the product. By applying SAXS to EGDS-containing systems, researchers can gain a quantitative understanding of the crystalline particle morphology and the supramolecular structures they form in combination with surfactants and other ingredients.

Interfacial Science and Colloidal Systems of Ethylene Glycol Distearate

Emulsification Properties and Mechanisms of EGDS

EGDS is widely recognized for its ability to facilitate the formation of emulsions, which are dispersions of one liquid in another immiscible liquid. cosmileeurope.eutiiips.com Its performance as an emulsifier is rooted in its chemical structure, which allows it to act at the interface between different phases.

Ethylene (B1197577) glycol distearate functions as a low Hydrophile-Lipophile Balance (HLB) emulsifier, making it suitable for creating both oil-in-water (O/W) and water-in-oil (W/O) emulsions. atamankimya.comverdantspecialty.comthesourcery.co.nz With an HLB value of approximately 1.5 to 5-6, it is particularly effective in W/O systems or as a co-emulsifier in O/W emulsions. thesourcery.co.nzatamanchemicals.comslideshare.netcutm.ac.in In O/W emulsions, such as lotions and creams, EGDS contributes to the body and opacity of the product. atamanchemicals.comatamankimya.com It allows for the formation of finely dispersed mixtures of oil and water. cosmileeurope.euatamankimya.com While it can function as the primary emulsifier, it is often used in conjunction with other surfactants to achieve the desired stability and texture. verdantspecialty.comthesourcery.co.nz

The effectiveness of EGDS as an opacifier and pearlizing agent is attributed to its low solubility in aqueous systems. atamankimya.comatamankimya.comatamanchemicals.com When dispersed in hot aqueous or surfactant systems, it forms crystalline structures upon cooling, which impart a pearlescent or opaque appearance. thesourcery.co.nzatamanchemicals.com

Table 1: Emulsifying Properties of Ethylene Glycol Distearate

| Property | Description | Source(s) |

| Emulsion Types | Functions as an emulsifier for both oil-in-water (O/W) and water-in-oil (W/O) systems. | verdantspecialty.comthesourcery.co.nz |

| HLB Value | Approximately 1.5 to 5-6, indicating lipophilic characteristics. | thesourcery.co.nzatamanchemicals.comslideshare.netcutm.ac.in |

| Primary Function | Often used as an opacifier, pearlizing agent, and emulsion stabilizer. | atamankimya.comatamankimya.comverdantspecialty.comatamanchemicals.com |

| Solubility | Insoluble in water, soluble in hydrocarbons, esters, and ketones. | atamankimya.comverdantspecialty.com |

A key mechanism by which EGDS facilitates emulsification is the reduction of interfacial tension between oil and water phases. cosmileeurope.eutiiips.compolymex.fr The EGDS molecules orient themselves at the oil-water interface, with the hydrophilic ethylene glycol head group facing the water phase and the lipophilic stearic acid tails extending into the oil phase. This arrangement lowers the energy required to create new surface area, allowing for the formation of smaller droplets and a more stable emulsion. cosmileeurope.eu Surfactants, in general, are defined by their ability to lower the surface tension of water. google.comgoogle.com

Once an emulsion is formed, EGDS contributes to its stability by forming a protective layer or film around the dispersed droplets. evitachem.com This layer acts as a physical barrier that prevents the droplets from coalescing, which would lead to phase separation. arabjchem.org The adsorbed EGDS molecules, along with other surfactants that may be present, create a steric hindrance that repels approaching droplets. In some systems, particularly Pickering emulsions, solid particles can adsorb at the interface to create a protective layer. arabjchem.org

Reduction of Interfacial Tension by EGDS

Emulsion Stability and Rheology of EGDS Formulations

The long-term stability and flow characteristics (rheology) of emulsions containing EGDS are critical for their application and performance. These properties are influenced by a variety of formulation and processing factors.

The stability of an emulsion is its ability to resist changes in its properties over time, such as creaming, flocculation, and coalescence. cosmeticsandtoiletries.com Several factors influence the stability of EGDS-containing emulsions:

Emulsifier Concentration: The concentration of EGDS and any co-emulsifiers is a crucial factor. tiiips.com An adequate concentration is necessary to fully coat the surface of the dispersed droplets and prevent coalescence. nih.gov However, excessive amounts of emulsifier can sometimes diminish the desired pearlescent effect. atamanchemicals.com The ratio of EGDS to other surfactants in the formulation is a key parameter for achieving the desired pearlescent effect and stability. researchgate.net

Particle Size Distribution: The size of the dispersed droplets significantly impacts emulsion stability. cosmeticsandtoiletries.comresearchgate.netmdpi.com Emulsions with smaller, more uniform droplet sizes tend to be more stable due to reduced gravitational separation (creaming or sedimentation) and a lower tendency for coalescence. cosmeticsandtoiletries.commdpi.com The particle size of an emulsion is inversely proportional to the surfactant concentration needed for stabilization. nih.gov Studies have shown that smaller particle size squalene (B77637) emulsions (≤100 nm) are more stable than those with larger particles. nih.gov A lower polydispersity index (PDI), indicating a more uniform distribution of droplet sizes, also contributes to higher emulsion stability. mdpi.com

pH and Temperature: The pH of the formulation can affect the charge and behavior of other surfactants present, which in turn influences emulsion stability. atamanchemicals.com Temperature can also impact stability; for instance, some emulsions show signs of phase separation at elevated temperatures. nih.gov

The rheological, or flow, properties of an emulsion are heavily influenced by the presence of EGDS. EGDS is known to act as a viscosity control agent, increasing the thickness of formulations like creams and lotions. cosmileeurope.eutiiips.comatamanchemicals.comatamankimya.comatamankimya.com

The viscosity of the final emulsion generally increases with the concentration of EGDS. atamanchemicals.cominnospec.com At typical usage rates of 1-2% in creams and lotions, it contributes to the body and feel of the product. atamanchemicals.comatamankimya.com At higher concentrations (up to 10%), it can significantly increase viscosity, leading to a stiffer, paste-like consistency. atamanchemicals.comatamankimya.com This thickening effect can sometimes eliminate the need for additional thickening agents. atamanchemicals.com The rheology of the polymer melt is enhanced by the addition of EGDS, which reduces melt viscosity and friction during processing. atamankimya.comatamanchemicals.com

The flow characteristics of emulsions are also affected by the volume fraction of the dispersed phase, the viscosity of the droplets, and the droplet size distribution. researchgate.net For example, some high oil content emulsions can transition from shear-thinning to Newtonian behavior under high-pressure homogenization, which also reduces droplet size. researchgate.net

Factors Affecting Emulsion Stability (e.g., Emulsifier Concentration, Particle Size Distribution)

Interactions of EGDS with Other Surfactants and Polymers

This compound (EGDS) is a key component in many formulations, where its interactions with other surfactants and polymers are critical for achieving desired product characteristics such as texture, stability, and visual appeal.

This compound is noted for its excellent compatibility with a wide range of surfactants, including anionic, cationic, nonionic, and amphoteric types. atamankimya.comspecialchem.comatamanchemicals.comspecialchem.com This broad compatibility allows for its use in diverse and complex formulations. When incorporated into a surfactant system, EGDS dissolves upon heating and then precipitates as small, plate-like crystals during the cooling phase, which creates a pearlescent effect. atamankimya.comatamanchemicals.com The specific type of surfactant used can influence the shape and size of these EGDS crystals. researchgate.net For instance, research has shown that nonionic surfactants, in particular, can promote the formation of the desired platelet shape of EGDS crystals, which is crucial for achieving a strong pearlescent effect. researchgate.net The interaction between the lipophilic tails of the nonionic surfactant and the crystallizing EGDS is thought to guide the crystal growth into a platelet-like habit. researchgate.net

The table below summarizes the compatibility and primary interaction effects of EGDS with different classes of surfactants.

Table 1: Compatibility and Interaction of EGDS with Various Surfactant Types

| Surfactant Type | Compatibility | Primary Interaction Effect |

|---|---|---|

| Anionic | High | Compatible; contributes to the overall stability and can be used in formulations like shampoos and body washes. atamankimya.comatamanchemicals.com |

| Cationic | High | Compatible; often used in conditioning products where EGDS provides emolliency and pearlescence. atamankimya.comatamanchemicals.com |

| Nonionic | High | Plays a key role in controlling the crystallization of EGDS to form platelet-like structures for pearlescence. researchgate.net |

| Amphoteric | High | Compatible; used in mild cleansing products where EGDS adds to the visual appeal and texture. atamankimya.comspecialchem.comspecialchem.com |

The interaction of substances with phospholipid layers is a critical area of study, particularly for applications involving biological membranes. While direct studies on the interaction between EGDS and phospholipids (B1166683) are not extensively detailed in the provided search results, the principles of interfacial science offer some insights. The presence of molecules like polyethylene (B3416737) glycol (PEG), which shares a fundamental ethylene glycol unit with EGDS, has been shown to inhibit protein adsorption and cell adhesion on lipid surfaces. nih.gov This effect is dependent on the density and molecular weight of the grafted PEG chains. nih.gov

Water molecules at the interface of phospholipid membranes are highly oriented due to the electrostatic potential of the phospholipid headgroups. osu.edu The introduction of other molecules can disrupt this ordered water layer and alter the interfacial properties. The interaction is influenced by the charge and structure of both the interacting molecule and the phospholipid. vetmeduni.ac.at The study of water-phospholipid interactions is essential for understanding the stability and function of biological membranes. arxiv.orgmdpi.com The specific interactions between EGDS and phospholipids would likely involve the insertion of the hydrophobic stearate (B1226849) chains into the lipid bilayer, with the more polar ethylene glycol headgroup positioned at the interface. This could potentially alter the packing and fluidity of the phospholipid membrane, though further research is needed to fully elucidate these effects.

This compound is utilized as a rheology modifier, often in conjunction with other polymers and surfactants, to control the viscosity and flow properties of formulations. atamanchemicals.com3vsigmausa.com In many personal care products, such as creams, lotions, and shampoos, EGDS contributes to the desired thickness and texture. atamanchemicals.comgravitychemicals.com Its function as a rheology modifier is closely linked to its crystallization behavior within the formulation.

In complex systems, EGDS can work synergistically with other rheology modifiers like polyacrylates and various gums. epo.org The addition of EGDS to a polymer matrix can enhance the rheology by reducing melt viscosity and friction during processing in thermoplastic applications. atamanchemicals.com In liquid formulations, the network of EGDS crystals that forms upon cooling contributes significantly to the viscosity of the product. atamanchemicals.comzbruxing.com The effectiveness of EGDS as a rheology modifier can be influenced by the presence of other surfactants, which can affect its crystallization process and the resulting crystal network. researchgate.net The interplay between EGDS and other components allows formulators to create products with specific sensory and performance characteristics. 3vsigmausa.com

The table below outlines the role of EGDS in different types of rheology modifier systems.

Table 2: Role of EGDS in Complex Rheology Modifier Systems

| System Type | Role of EGDS | Examples of Co-components |

|---|---|---|

| Surfactant-Based Systems | Viscosity builder and pearlescent agent through crystal network formation. atamanchemicals.comzbruxing.com | Anionic, nonionic, and amphoteric surfactants. atamankimya.com |

| Polymer-Based Systems | Enhances rheology by reducing melt viscosity and friction. atamanchemicals.com | Polyvinyl chloride (PVC) and other thermoplastics. atamankimya.comatamanchemicals.com |

| Emulsion Systems | Acts as a thickener and stabilizer, contributing to a creamy texture. atamanchemicals.comgravitychemicals.com | Polyacrylates, polysaccharide gums (e.g., xanthan gum). epo.org |

Thermal and Phase Change Properties of Ethylene Glycol Distearate in Advanced Materials

EGDS as a Phase Change Material (PCM)

Ethylene (B1197577) glycol distearate is recognized as a potent organic phase change material (PCM) suitable for thermal energy storage applications. researchgate.netatamankimya.com PCMs absorb and release large amounts of heat, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). espublisher.comchalmers.se This property makes EGDS a valuable component in systems designed to manage thermal energy, such as those in solar energy storage and advanced heating, ventilation, and air conditioning (HVAC) systems. researchgate.netatamankimya.com Unlike some other organic PCMs, EGDS has the advantages of a high energy storage capacity per unit mass, minimal odor, and lower corrosiveness.

Latent Heat Storage Capacity of EGDS

The latent heat storage capacity is a critical parameter for a PCM, indicating the amount of energy it can store or release during its phase transition. Research has demonstrated that ethylene glycol distearate possesses a high latent heat storage capacity.

Studies utilizing Differential Scanning Calorimetry (DSC) have determined the latent heat of melting for EGDS to be approximately 215.80 J/g. researchgate.net This high value is advantageous for applications requiring significant thermal energy storage in a limited volume. The efficiency of a PCM is directly related to its energy storage capacity per unit mass during melting and freezing. researchgate.net

Table 1: Latent Heat Properties of this compound (EGDS)

| Property | Value | Method of Measurement |

|---|---|---|

| Latent Heat of Melting | 215.80 J/g | Differential Scanning Calorimetry (DSC) |

| Latent Heat of Freezing | -216.45 J/g | Differential Scanning Calorimetry (DSC) |

Thermal Stability and Cycling Performance of EGDS PCMs

For practical applications, a PCM must exhibit high thermal stability and maintain its performance over numerous heating and cooling cycles. nih.govresearchgate.net this compound has been shown to be a thermally stable PCM. researchgate.net

Thermal cycling tests, which involve subjecting the material to repeated melting and freezing cycles, are used to evaluate its long-term performance. In one study, EGDS underwent 1000 melting/freezing cycles. The results from Differential Scanning Calorimetry (DSC) analysis after these cycles showed that the latent heats of melting and freezing remained high at 215.43 J/g and -216.45 J/g, respectively. researchgate.net This indicates excellent thermal reliability. Furthermore, thermogravimetric analysis (TGA) has been employed to confirm the thermal endurance of EGDS. researchgate.net

Melting and Freezing Point Analysis in Energy Storage Applications

The melting and freezing points of a PCM are crucial as they determine the operating temperature range for the thermal energy storage system. espublisher.com this compound has a melting point that makes it suitable for a variety of thermal energy storage applications. researchgate.net

Following 1000 thermal cycles, the melting temperature of EGDS was found to be 65.35 °C, and the freezing temperature was 65.83 °C. researchgate.net This relatively narrow temperature range for the phase transition is beneficial for maintaining a stable operating temperature in energy storage systems. The specific melting and freezing characteristics make EGDS a candidate for applications such as solar heat energy storage and energy conservation in buildings.

Table 2: Melting and Freezing Point of EGDS After 1000 Thermal Cycles

| Thermal Property | Temperature (°C) |

|---|---|

| Melting Point | 65.35 |

| Freezing Point | 65.83 |

Nanoencapsulation of EGDS for Enhanced Performance

To address issues such as leakage in the liquid state and to improve heat transfer characteristics, PCMs like EGDS can be encapsulated within a shell material at the nanoscale. mdpi.comnih.gov Nanoencapsulation involves creating a core-shell structure where the PCM (core) is enclosed within a stable shell. encyclopedia.pub This technique can enhance the structural stability and control the interaction of the PCM with its surroundings. mdpi.com

Methods of Nanoencapsulation (e.g., Miniemulsion-Assisted Sol-Gel)

One effective method for nanoencapsulating PCMs is the miniemulsion-assisted sol-gel method. researchgate.netresearchgate.net This process is a type of emulsion polymerization where monomer droplets are sufficiently small to become the primary location for polymerization. acs.org In the context of EGDS-related materials, this technique has been used to encapsulate a PEG-distearate (a compound similar in structure to EGDS) within a thin silica (B1680970) shell. researchgate.nettechpedia.in The sol-gel process, which can be assisted by microwave irradiation, is used for the silica coating. nih.gov

Encapsulation Efficiency and Heat Storage Capacity Retention

The success of nanoencapsulation is evaluated by its encapsulation efficiency and the retention of the PCM's heat storage capacity. mdpi.com Encapsulation efficiency refers to the amount of PCM successfully enclosed within the nanocapsules. mdpi.com

Research on nanoencapsulated PEG-distearate using a miniemulsion-assisted sol-gel method demonstrated an encapsulation efficiency of over 48%. researchgate.nettechpedia.in Importantly, the nanoencapsulated material retained 100% of its heat storage capacity. researchgate.nettechpedia.in Furthermore, after 50 continuous cycles of heating and cooling, the material showed more than 98% retention of its heat storage capacity, indicating excellent stability and performance enhancement through nanoencapsulation. researchgate.nettechpedia.in

Table 3: Performance of Nanoencapsulated PEG-Distearate

| Performance Metric | Result |

|---|---|

| Encapsulation Efficiency | > 48% |

| Initial Heat Storage Capacity Retention | 100% |

| Heat Storage Capacity Retention (after 50 cycles) | > 98% |

Application of EGDS in Superhydrophobic Coatings

The integration of EGDS into coatings is a key strategy for achieving extreme water repellency, a characteristic known as superhydrophobicity. These surfaces are of significant interest for applications requiring moisture protection, such as in packaging and construction materials.

A novel and sustainable approach involves the development of coatings based on a combination of EGDS and cellulose (B213188) stearoyl ester (CSE). tu-darmstadt.de This method leverages the spontaneous crystallization of the mixture upon cooling from a molten state to form distinctive microstructures that exhibit excellent water-repellent properties. tu-darmstadt.de

The combination of EGDS, a low molecular weight wax, with the macromolecular CSE creates a unique self-structuring coating material. researchgate.netmdpi.com Both compounds contain hydrophobic stearoyl groups. researchgate.net When applied to a substrate, such as paper, and heated above its melting point, the mixture forms a homogenous liquid phase. researchgate.netrsc.org Upon cooling, a rapid crystallization process occurs, leading to the spontaneous and reproducible formation of nanostructures. rsc.org

This process results in a micro/nanostructured surface that is responsible for the coating's superhydrophobicity, achieving water contact angles greater than 150°. researchgate.net Research has identified the formation of upright platelets with an average edge length of approximately 730 ± 200 nm on paper fibers. researchgate.net In other instances, these formations are described as characteristic flower-like microstructures. tu-darmstadt.demdpi.comresearchgate.net The application of this EGDS and CSE mixture can be achieved through methods such as spray or blade coating. researchgate.net

The following table summarizes the components and resulting properties of the coating:

| Component | Role in Coating | Resulting Surface Feature | Water Contact Angle |

| This compound (EGDS) | Low molecular weight wax, phase change material | Contributes to the formation of crystalline nanostructures | > 150° (in combination with CSE) |

| Cellulose stearoyl ester (CSE) | Bio-based macromolecule with hydrophobic groups | Forms flower-like or platelet nanostructures with EGDS upon cooling | > 150° (in combination with EGDS) |

A significant advantage of the EGDS/CSE coating is its ability to be regenerated. researchgate.net If the superhydrophobic surface is damaged mechanically, its water-repellent properties can be fully restored through a simple thermal process. researchgate.net

This restoration is achieved by heating the coating to a temperature above the melting point of the EGDS/CSE mixture, typically around 90°C. mdpi.comgoogle.com This action melts the coating, erasing the damaged structures. researchgate.net As the coating cools down to ambient temperature, the self-structuring process of recrystallization is re-initiated, and the functional nanostructures reform on the surface within seconds. rsc.orgresearchgate.net This process of melting and cooling can be repeated multiple times without degrading the superhydrophobic quality of the coating. researchgate.net